![molecular formula C70H66N8O4SSi2 B12427655 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[1211002,708,13016,24018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings, a thia-hexazahexacyclo structure, and trimethylsilylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate involves multiple steps. The key steps include the formation of the thia-hexazahexacyclo structure, the introduction of the trimethylsilylethyl groups, and the coupling of the aromatic rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The aromatic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may involve the use of Lewis acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate can be compared with other similar compounds, such as:
- 2-trimethylsilylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 2-(Trimethylsilyl)ethoxymethyl chloride
These compounds share some structural similarities but differ in their specific functional groups and overall structure. The unique features of this compound make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C70H66N8O4SSi2 |
|---|---|
Molecular Weight |
1171.6 g/mol |
IUPAC Name |
2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20λ4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate |
InChI |
InChI=1S/C70H66N8O4SSi2/c1-84(2,3)45-43-81-59(79)39-25-47-21-31-53(32-22-47)77(51-15-9-7-10-16-51)55-35-27-49(28-36-55)61-67-68(74-66-58-20-14-42-72-64(58)63-57(65(66)73-67)19-13-41-71-63)62(70-69(61)75-83-76-70)50-29-37-56(38-30-50)78(52-17-11-8-12-18-52)54-33-23-48(24-34-54)26-40-60(80)82-44-46-85(4,5)6/h7-24,27-38,41-42H,25-26,39-40,43-46H2,1-6H3 |
InChI Key |
CLRSAMOFSQVSNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=C4N=S=N6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)CCC(=O)OCC[Si](C)(C)C)N=C1C2=C(C3=C(C1=N5)C=CC=N3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


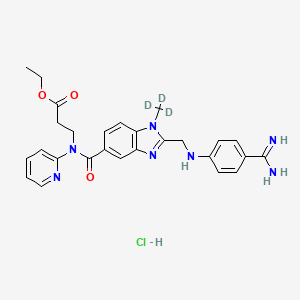
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
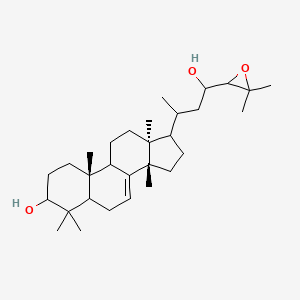

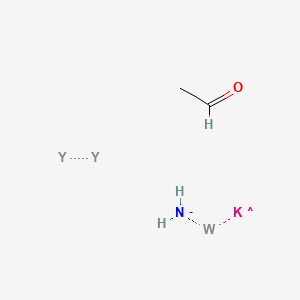


![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)

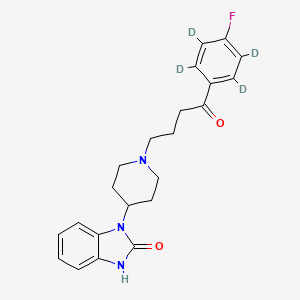

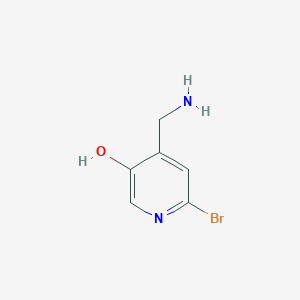
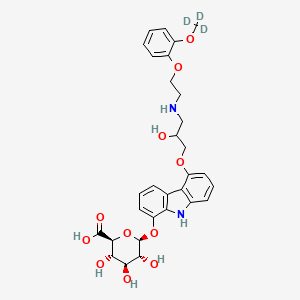
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
